N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a benzylthio group, a pyridazinyl group, and a furan-2-carboxamide moiety
Preparation Methods
The synthesis of N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the pyridazinyl intermediate: This step involves the synthesis of a pyridazinyl compound through cyclization reactions.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions, which are known for their efficiency in introducing trifluoromethyl groups into organic molecules.
Coupling with the furan-2-carboxamide moiety: This step involves the coupling of the pyridazinyl intermediate with a furan-2-carboxamide derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Chemical Reactions Analysis
N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio or pyridazinyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Scientific Research Applications
N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Agrochemicals: Its trifluoromethyl group can enhance the biological activity of agrochemicals, making it useful in the development of new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzylthio and pyridazinyl groups can also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(6-(4-(tert-butyl)phenoxy)-3-pyridinyl)-4-(trifluoromethyl)benzamide: This compound also contains a trifluoromethyl group and a pyridinyl moiety, but differs in its overall structure and functional groups.
Alpelisib: A trifluoromethyl-containing drug with a pyridine, aminothiazole, and pyrrolidine carboxamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14(22-23-15)21-16(24)13-2-1-9-25-13/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHKRCCHBGNEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.